Dehydroevodiamine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

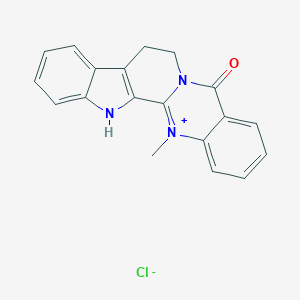

Dehydroevodiamine Hydrochloride is a complex organic compound with the molecular formula C19H16ClN3O and a molecular weight of 337.8 g/mol . This compound is notable for its intricate structure, which includes multiple rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroevodiamine Hydrochloride typically involves multi-step organic reactions The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Dehydroevodiamine Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The chloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction could produce different reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

Pharmacological Properties

DHED exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : DHED has been shown to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease (AD) by modulating various biochemical pathways. It acts on targets involved in oxidative stress and amyloid-beta (Aβ) aggregation, which are critical in AD pathology .

- Anti-Inflammatory Activity : Research indicates that DHED can inhibit inflammatory pathways, particularly through the IKKβ-p65/NLRP3 signaling pathway, making it a candidate for treating inflammation-related disorders .

- Antiviral Effects : Recent studies have demonstrated that DHED can inhibit the replication of viruses such as Porcine Epidemic Diarrhea Virus (PEDV) by regulating the MAPK signaling pathway, showcasing its potential as an antiviral agent .

Alzheimer's Disease

DHED has garnered significant attention for its potential to treat Alzheimer's disease. Several studies have demonstrated its efficacy in improving cognitive deficits in animal models:

- Mechanism of Action : DHED reduces oxidative stress and Aβ-induced neurotoxicity, enhancing synaptic stability and cognitive function. It has been shown to inhibit β-secretase, a key enzyme in Aβ production .

- Case Studies : In a study involving 5xFAD mice, DHED administration improved memory performance and reduced Aβ deposition in the brain . Another study reported that DHED reversed memory impairment induced by scopolamine in rats, indicating its protective effects against cognitive decline .

Stress-Induced Cognitive Impairment

DHED has also been investigated for its role in alleviating memory impairments related to stress:

- Behavioral Studies : In rodent models, DHED treatment significantly improved memory performance and reduced depressive-like behaviors induced by stress. This suggests its potential as a therapeutic agent for stress-related cognitive dysfunctions .

Gastric Injury

The compound has shown promise in protecting against acute gastric injury:

- Mechanistic Insights : DHED acts as an ATP-competitive inhibitor of IKKβ, which is involved in inflammatory responses related to gastric mucosal injury. This mechanism highlights its potential application in gastrointestinal disorders .

Summary of Research Findings

The following table summarizes key findings from recent studies on DHED:

作用機序

The mechanism of action of Dehydroevodiamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Similar Compounds

- 3-thia-13-azapentacyclo[11.8.0.02,10.04,9.015,20]heneicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one

- Other pentacyclic compounds with similar structural motifs

Uniqueness

Dehydroevodiamine Hydrochloride stands out due to its specific arrangement of nitrogen atoms and the presence of a chloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

Dehydroevodiamine hydrochloride (DHED) is a key alkaloid derived from the fruit of Evodia rutaecarpa, a traditional medicinal plant used in East Asian medicine. Recent studies have highlighted its diverse biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and potential therapeutic applications for various diseases. This article synthesizes current research findings on the biological activity of DHED, focusing on its pharmacokinetics, pharmacological properties, and case studies.

Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that DHED exhibits favorable absorption and distribution characteristics. Key findings include:

- Absorption : DHED shows good oral bioavailability with significant absorption in the gastrointestinal tract. Studies indicate multiple peaks in plasma concentration due to enterohepatic circulation .

- Distribution : It has been shown to cross the blood-brain barrier effectively, making it a candidate for neuroprotective therapies .

- Elimination : The elimination half-life and clearance rates vary depending on the administration route and dosage .

Table 1: Pharmacokinetic Parameters of DHED

| Study | Species | Dose | AUC (0→∞) | Clearance (CL) | Vdss |

|---|---|---|---|---|---|

| Ahn et al. (2004) | Rats | 1–10 mg/kg (IV) | 2.5 mL·min/kg | 53.7 ± 25.0 mL/min/kg | - |

| Xu et al. (2013) | Rats | 6.67 g/kg (oral) | - | - | - |

Pharmacological Properties

DHED exhibits a wide range of pharmacological effects, making it a compound of interest for various therapeutic applications:

- Neuroprotective Effects : DHED has been shown to prevent memory impairment and neuronal cell loss in models of cognitive disturbance, particularly in Alzheimer's disease (AD). Its ability to enhance synaptic plasticity and reduce amyloid-beta aggregation is notable .

- Anti-inflammatory Activity : Research indicates that DHED downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory properties . This mechanism is crucial for conditions like rheumatoid arthritis and chronic gastritis.

- Antidepressant Effects : In animal models, DHED has demonstrated potential antidepressant-like effects by improving memory impairments and reducing depression-like behaviors induced by stress . It significantly increased levels of neural cell adhesion molecules (NCAM), which are important for neuronal health.

Case Studies

Several studies have explored the therapeutic potential of DHED in specific conditions:

- Alzheimer's Disease :

- Chronic Stress :

- Rheumatoid Arthritis :

特性

CAS番号 |

75853-60-0 |

|---|---|

分子式 |

C19H16ClN3O |

分子量 |

337.8 g/mol |

IUPAC名 |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |

InChI |

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |

InChIキー |

SVOMSEHNGXLQRU-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |

正規SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3.Cl |

外観 |

Yellow powder |

関連するCAS |

67909-49-3 (Parent) |

同義語 |

dehydroevodiamine dehydroevodiamine chloride |

製品の起源 |

United States |

Q1: What is the mechanism of action of DHED against Alzheimer's disease?

A1: Research suggests that DHED acts as a β-secretase inhibitor. [] β-secretase is an enzyme involved in the production of amyloid-β (Aβ) peptides, which are known to aggregate and form plaques in the brains of Alzheimer's patients. By inhibiting β-secretase, DHED can reduce the production of Aβ peptides and potentially slow down the progression of the disease.

Q2: What evidence supports the potential of DHED as a treatment for Alzheimer's disease?

A2: In preclinical studies using a transgenic mouse model of Alzheimer's disease (Tg2576 mice), DHED demonstrated the ability to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。